1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one
Overview
Description
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one is a complex organic compound that features a triazole ring substituted with furyl, phenoxyacetyl, and thienylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one typically involves multi-step organic reactions. The starting materials often include furyl, phenoxyacetyl, and thienylmethyl derivatives, which are subjected to cyclization reactions to form the triazole ring. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and base catalysts. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furyl and thienyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted phenoxyacetyl derivatives.
Scientific Research Applications
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The furyl and thienyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenoxyethan-1-one: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of furyl, phenoxyacetyl, and thienylmethyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(13-26-14-6-2-1-3-7-14)23-19(20-12-15-8-5-11-27-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFIXDADAGMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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